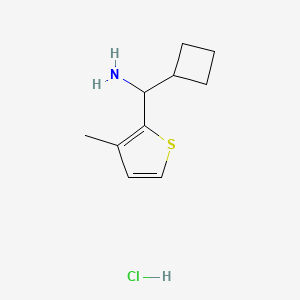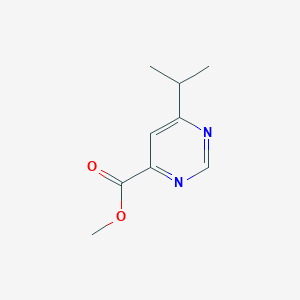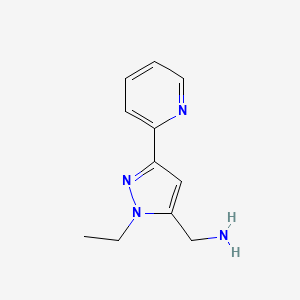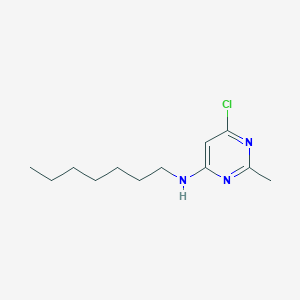![molecular formula C12H13NO4 B1489983 4-((Tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrol-5-carbonsäure CAS No. 1707563-15-2](/img/structure/B1489983.png)
4-((Tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrol-5-carbonsäure
Übersicht
Beschreibung
“4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic heterocycle . The pyrrole ring is attached to a tetrahydrofuran ring, a five-membered ether ring . The carboxylic acid group is attached to the pyrrole ring .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the metal-catalyzed conversion of primary diols and amines , and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .
Chemical Reactions Analysis
Pyrrole derivatives can undergo a variety of chemical reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride . They can also undergo Michael addition with electrophilic olefins .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its IR and NMR spectra . The IR spectrum provides information about the functional groups present in the molecule, while the NMR spectrum provides information about the hydrogen and carbon atoms in the molecule .
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Wirkstoffdesign und -synthese
Der Pyrrolidinring, ein Kernbestandteil dieser Verbindung, wird in der medizinischen Chemie häufig verwendet, um biologisch aktive Verbindungen zu erzeugen. Seine gesättigte Natur ermöglicht eine effiziente Erkundung des Pharmakophorraums aufgrund der sp3-Hybridisierung, was zur Stereochemie des Moleküls beiträgt und die dreidimensionale Abdeckung erhöht . Diese Verbindung könnte verwendet werden, um Medikamente mit Zielselektivität zu entwickeln, wobei die Stereogenität des Pyrrolidinrings genutzt wird, um unterschiedliche biologische Profile zu erzielen.
Antibakterielle Mittel
Die Forschung hat gezeigt, dass Substituenten am Pyrrolidinring die antibakterielle Aktivität signifikant beeinflussen können. Die Tetrahydrofuran-2-ylmethylgruppe in der Verbindung könnte modifiziert werden, um ihre antibakteriellen Eigenschaften zu verbessern, was möglicherweise zur Entwicklung neuer Antibiotika führt .
Antivirenforschung
Verbindungen mit einem Furo[3,2-b]pyrrol-Gerüst haben antivirale Aktivitäten gezeigt. Diese spezielle Verbindung könnte auf ihre Wirksamkeit gegen Alphaviren wie das Chikungunya-Virus untersucht werden und könnte ein breites Spektrum an antiviraler Aktivität aufweisen .
Organische Synthese: Pyrrolderivate
Die Verbindung kann als Vorläufer für die Synthese verschiedener Pyrrolderivate dienen. Pyrrole sind in der organischen Chemie von entscheidender Bedeutung, und die Fähigkeit, verschiedene Derivate aus einer einzigen Verbindung zu synthetisieren, ist wertvoll für die Entwicklung neuer Materialien und Chemikalien .
Enantioselektive Synthese
Aufgrund der Stereogenität des Pyrrolidinrings kann diese Verbindung in der enantioselektiven Synthese verwendet werden. Die räumliche Orientierung von Substituenten kann zu unterschiedlichen Bindungsmodi an enantioselektive Proteine führen, was für die Entwicklung chiraler Medikamente entscheidend ist .
Fungizide und Pestizide
Die Pyrroleinheit ist für ihre Anwendung in Fungiziden und Pestiziden bekannt. Diese Verbindung könnte auf ihren potenziellen Einsatz in der Landwirtschaft untersucht werden, um neue Formulierungen zu entwickeln, die effektiver und umweltfreundlicher sind .
Entzündungshemmende Medikamente
Pyrrolderivate sind auch für ihre entzündungshemmenden Eigenschaften bekannt. Diese Verbindung könnte auf ihren potenziellen Einsatz bei der Herstellung neuer entzündungshemmender Medikamente untersucht werden, die zur Behandlung verschiedener chronisch-entzündlicher Erkrankungen beitragen könnten .
Cholesterinsenkende Medikamente
Die Pyrroleinheit ist Bestandteil einiger cholesterinsenkender Medikamente. Die Forschung an dieser Verbindung könnte zur Entwicklung neuer Medikamente führen, die den Cholesterinspiegel bei Patienten effektiver kontrollieren können .
Wirkmechanismus
Target of Action
Pyrrole and tetrahydrofuran derivatives have been found in many bioactive compounds, suggesting they may interact with a variety of biological targets . .
Mode of Action
The mode of action would depend on the specific biological target of the compound. For example, some pyrrole derivatives have been found to inhibit certain enzymes or bind to receptors, altering their function .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to say which biochemical pathways might be affected. Many bioactive compounds work by affecting signal transduction pathways, metabolic pathways, or gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. Pyrrole and tetrahydrofuran derivatives, like other organic compounds, would be expected to be metabolized by the liver and excreted in the urine or feces .
Result of Action
The molecular and cellular effects of the compound would depend on its specific mode of action and the type of cells it affects. Some potential effects could include altered cell signaling, changes in gene expression, or cell death .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the compound might be more or less active in different parts of the body due to variations in pH .
Vorteile Und Einschränkungen Für Laborexperimente
4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable under a variety of conditions. Additionally, it is relatively non-toxic and has low bioavailability, making it safe for use in laboratory experiments. However, 4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid also has some limitations. It is not as soluble in water as some other compounds, and its binding affinity to proteins and other small molecules is relatively weak.
Zukünftige Richtungen
For research include further exploration of its ability to interact with biological systems, its potential therapeutic applications, and its ability to modulate enzyme activity. Additionally, further research into the synthesis of 4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid, as well as its potential side effects and toxicity, could help to further understand its potential applications.
Eigenschaften
IUPAC Name |
4-(oxolan-2-ylmethyl)furo[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-12(15)10-6-11-9(3-5-17-11)13(10)7-8-2-1-4-16-8/h3,5-6,8H,1-2,4,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTSIDLMBBOAQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C3=C(C=C2C(=O)O)OC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1489900.png)



![8-Methyl-3-(prop-2-yn-1-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1489906.png)


![3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B1489910.png)
![1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1489914.png)




![4-[(3,5-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1489923.png)
